Fumiquinazoline E

Description

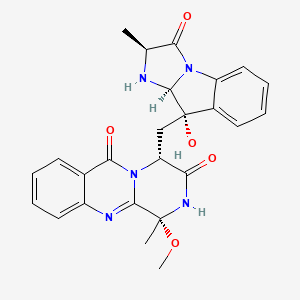

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25N5O5 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(1R,4R)-4-[[(2S,3aS,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methoxy-1-methyl-2,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C25H25N5O5/c1-13-20(32)29-17-11-7-5-9-15(17)25(34,23(29)26-13)12-18-19(31)28-24(2,35-3)22-27-16-10-6-4-8-14(16)21(33)30(18)22/h4-11,13,18,23,26,34H,12H2,1-3H3,(H,28,31)/t13-,18+,23-,24+,25-/m0/s1 |

InChI Key |

MUUBSMIWCJLEGK-HBLJGDDGSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@@H]4C(=O)N[C@](C5=NC6=CC=CC=C6C(=O)N45)(C)OC)O |

Canonical SMILES |

CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C(=O)NC(C5=NC6=CC=CC=C6C(=O)N45)(C)OC)O |

Synonyms |

fumiquinazoline E |

Origin of Product |

United States |

Elucidation of Fumiquinazoline Biosynthetic Pathways

Enzymatic Cascade and Key Biotransformations

The biosynthesis of fumiquinazolines, including Fumiquinazoline E, proceeds through a series of enzymatic steps that progressively increase the structural complexity of the molecule.

Role of Anthranilate as a Biosynthetic Precursor

Anthranilate, a non-proteinogenic amino acid, serves as a crucial initial building block in the biosynthesis of the fumiquinazoline scaffold. It is incorporated into the core structure of fumiquinazoline F (FQF), which is considered the simplest member and a proposed biological precursor to more complex fumiquinazolines like Fumiquinazoline A (FQA) and subsequently this compound. researchgate.netebi.ac.ukresearchgate.netnih.govfigshare.com Anthranilate is derived from chorismate through the action of anthranilate synthase. nih.govontosight.ai Research has identified fungal adenylation domains capable of activating anthranilate for incorporation into nonribosomal peptides. ebi.ac.uknih.govresearchgate.net

Incorporation of L-Tryptophan and L-Alanine Building Blocks

In addition to anthranilate, L-tryptophan and L-alanine are key proteinogenic amino acids incorporated into the fumiquinazoline structure. L-tryptophan, containing an indole (B1671886) side chain, contributes significantly to the structural complexity of these alkaloids. nih.govwikipedia.org L-alanine is incorporated at multiple stages of the biosynthesis. ebi.ac.ukresearchgate.netnih.govnih.gov The initial assembly of the tricyclic core of fumiquinazoline F involves the condensation of anthranilate, L-tryptophan, and L-alanine. researchgate.netnih.govfigshare.com Further downstream modifications involve the incorporation of additional L-alanine units. ebi.ac.ukresearchgate.netnih.gov

Nonribosomal Peptide Synthetase (NRPS) Involvement (e.g., Af12080, Af12050)

Nonribosomal peptide synthetases (NRPSs) are central to the assembly of the peptide backbone of fumiquinazolines. These multimodular enzymes activate and ligate amino acids in a template-independent manner. The Aspergillus fumigatus genome contains a gene cluster associated with fumiquinazoline biosynthesis, which includes NRPS genes. ebi.ac.uknih.govasm.org

Specifically, the trimodular NRPS Af12080 (also referred to as FmqA or PesM) is predicted to be responsible for the assembly of fumiquinazoline F by condensing anthranilate, L-tryptophan, and L-alanine. ebi.ac.uknih.govfigshare.comasm.orgnih.gov Module 1 of Af12080 has been shown to activate anthranilate. ebi.ac.uknih.govasm.org Modules 2 and 3 are predicted to activate and load L-tryptophan and L-alanine, respectively, leading to an anthranilate-tryptophan-alanine intermediate tethered to the enzyme. nih.gov

The monomodular NRPS Af12050 (also referred to as PesL or FmqC) plays a role in the subsequent modification of fumiquinazoline F to fumiquinazoline A. ebi.ac.ukresearchgate.netfigshare.comasm.org Af12050, in conjunction with a flavoprotein monooxygenase (Af12060), catalyzes the oxidative annulation sequence that couples an additional alanine (B10760859) molecule to the indole side chain of fumiquinazoline F, forming the imidazolindolone ring system found in fumiquinazoline A. ebi.ac.ukresearchgate.netfigshare.comnih.govacs.org Af12050 activates L-alanine and installs it as a thioester on its carrier protein domain, facilitating acylation of the oxidized indole. ebi.ac.ukfigshare.com

Table 1: Key NRPS Enzymes in Fumiquinazoline Biosynthesis

| Enzyme | Gene Name (A. fumigatus) | Modularity | Proposed Role in Biosynthesis | Substrates Activated/Incorporated |

| Af12080 | AFUA_6G12080 (FmqA, PesM) | Trimodular | Assembly of Fumiquinazoline F core scaffold | Anthranilate, L-Tryptophan, L-Alanine |

| Af12050 | AFUA_6G12050 (FmqC, PesL) | Monomodular | Conversion of Fumiquinazoline F to A | L-Alanine |

Oxidative Transformations by Flavoenzymes (e.g., Af12070)

Flavoenzymes, which utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor, are involved in oxidative transformations during fumiquinazoline biosynthesis. Af12070 (also referred to as FmqD) is a monocovalent flavoprotein identified in the fumiquinazoline gene cluster of Aspergillus fumigatus. ebi.ac.uknih.govnih.govacs.org This enzyme is responsible for introducing a further layer of structural complexity by converting fumiquinazoline A to fumiquinazoline C. ebi.ac.uknih.govacs.orggenome.jp This transformation is proposed to occur via the catalysis of a transient imine formation within the pyrazinone ring, acting as an FAD-dependent amide oxidase. ebi.ac.uknih.govacs.org

Table 2: Key Flavoenzyme in Fumiquinazoline Biosynthesis

| Enzyme | Gene Name (A. fumigatus) | Cofactor | Proposed Role in Biosynthesis | Substrate | Product |

| Af12070 | AFUA_6G12070 (FmqD) | FAD | Conversion of Fumiquinazoline A to C | Fumiquinazoline A | Fumiquinazoline C |

Role of Cytochrome P450 Monooxygenases (e.g., Af12060)

Cytochrome P450 monooxygenases are a diverse group of enzymes that catalyze a wide range of oxidative reactions. In fumiquinazoline biosynthesis, a flavoprotein Af12060 (also referred to as FmqB) works in concert with the NRPS Af12050 to convert fumiquinazoline F to fumiquinazoline A. ebi.ac.ukresearchgate.netfigshare.com Af12060 is specifically involved in oxidizing the 2',3'-double bond of the indole side chain of fumiquinazoline F. ebi.ac.ukresearchgate.netfigshare.com This oxidative step is crucial for the subsequent annulation reaction catalyzed by Af12050. ebi.ac.ukfigshare.com While sometimes referred to in the context of oxidative steps alongside P450s, Af12060 is characterized as a flavoprotein monooxygenase. ebi.ac.ukresearchgate.netfigshare.com

Table 3: Key Monooxygenase in Fumiquinazoline Biosynthesis

| Enzyme | Gene Name (A. fumigatus) | Enzyme Class | Proposed Role in Biosynthesis | Substrate | Transformation Catalyzed |

| Af12060 | AFUA_6G12060 (FmqB) | Flavoprotein Monooxygenase | Oxidation of Fumiquinazoline F | Fumiquinazoline F | Oxidation of indole double bond |

Contribution of α-KG/Fe(II)-Dependent Dioxygenases

Alpha-ketoglutarate (α-KG)/Fe(II)-dependent dioxygenases (α-KGDs) are versatile enzymes that catalyze various oxidative reactions, including hydroxylations and cyclizations. Recent research has highlighted the involvement of α-KGDs as a strategy employed in nature to increase the structural complexity of fumiquinazolines. researchgate.netacs.orgfigshare.comnih.govresearchgate.net The elucidation of the biosynthetic pathway for alanditrypinone, a heptacyclic fumiquinazoline, revealed a concise pathway involving three enzymes, including an α-KGD. researchgate.netacs.orgfigshare.comnih.gov Genome mining efforts have also identified additional gene clusters containing α-KGDs in partnership with trimodular NRPSs, suggesting their role in generating diverse fumiquinazoline structures. researchgate.netacs.orgfigshare.comnih.gov These enzymes utilize dioxygen as an oxidant and catalyze reactions via C-H bond activation. researchgate.netresearchgate.net

Stereochemical Control in Biosynthesis

Stereochemical control is a critical aspect of fumiquinazoline biosynthesis, influencing the final structure and biological activity of the resulting alkaloids. In the A. fumigatus pathway, the incorporation of amino acid building blocks and subsequent cyclization and modification steps are precisely controlled by the biosynthetic machinery.

One key enzyme involved in the early stages is the trimodular NRPS Af12080, which is predicted to assemble the initial tricyclic core, Fumiquinazoline F (FQF), from anthranilate, L-tryptophan, and L-alanine. The presence of an epimerization (E) domain in module 2 of Af12080 is consistent with the incorporation of D-tryptophan, leading to the R-stereocenter observed at C14 of FQF.

Further stereochemical control is evident in the conversion of FQF to more complex structures like Fumiquinazoline A (FQA). This process involves oxidative annulation mediated by the flavoprotein Af12060 and the monomodular NRPS Af12050. Af12060 oxidizes the indole side chain of FQF, and Af12050 activates L-alanine and facilitates its coupling to the oxidized indole scaffold. Research has shown that the condensation (C) domain of Af12050 plays a crucial role in controlling the stereochemical outcome during the formation of the imidazoindolone ring system in FQA. Studies involving chimeric enzymes and excised C-domains of Af12050 and related NRPSs from other pathways (like the tryptoquialanine (B1250213) pathway) have demonstrated that the NRPS condensation domain is solely responsible for this stereocontrol.

The stereochemistry established during these enzymatic steps dictates the specific diastereomer formed, highlighting the delicate balance maintained by the biosynthetic enzymes.

Gene Cluster Identification and Characterization (e.g., A. fumigatus Af293)

The genes responsible for fumiquinazoline biosynthesis in Aspergillus fumigatus are organized into a dedicated biosynthetic gene cluster (BGC), often referred to as the fmq cluster. This cluster was identified through genome mining approaches, initially by searching for genes encoding anthranilate-activating NRPS modules. The availability of the A. fumigatus Af293 genome sequence has been instrumental in the characterization of this cluster.

The fmq gene cluster in A. fumigatus Af293 is located on chromosome 6 and spans approximately 24.8 kb. It is predicted to contain several genes encoding the core biosynthetic enzymes and tailoring enzymes necessary for fumiquinazoline production. Key genes identified within this cluster include:

Af12080: A trimodular NRPS responsible for the assembly of the tricyclic core, Fumiquinazoline F (FQF), from anthranilate, tryptophan, and alanine.

Af12060: A predicted FAD-dependent monooxygenase involved in the oxidation of the indole side chain of FQF.

Af12050: A standalone monomodular NRPS that activates L-alanine and catalyzes its coupling to the oxidized FQF scaffold to form Fumiquinazoline A (FQA).

Af12070: A flavoprotein, characterized as an FAD-dependent amide oxidase, that converts FQA to the heptacyclic hemiaminal Fumiquinazoline C (FQC).

fmqE (AFUA_6G12040): A putative MFS transporter, likely involved in the export or metabolism of fumiquinazolines.

The organization of these genes within a cluster supports their concerted action in the biosynthetic pathway. Transcriptional profiling studies have indicated that the expression of genes like af12070 and af12050 is developmentally regulated in A. fumigatus Af293, suggesting a link between fumiquinazoline production and conidiation.

Here is a summary of key genes in the A. fumigatus Af293 fumiquinazoline gene cluster:

| Gene Name (ORF) | Predicted Function | Proposed Role in Biosynthesis (Examples) |

| Af12080 | Trimodular NRPS | Assembly of Fumiquinazoline F (FQF) |

| Af12060 | FAD-dependent Monooxygenase | Oxidation of FQF indole side chain |

| Af12050 | Monomodular NRPS | Coupling of Alanine to oxidized FQF |

| Af12070 | FAD-dependent Amide Oxidase | Conversion of FQA to Fumiquinazoline C (FQC) |

| fmqE (AFUA_6G12040) | MFS Transporter | Export/Metabolism of Fumiquinazolines |

Pathway Engineering and Biotechnological Prospects

The elucidation of the fumiquinazoline biosynthetic pathway and the identification of the responsible gene cluster in A. fumigatus Af293 open avenues for pathway engineering and biotechnological applications. Understanding the enzymatic steps and the genes involved allows for potential manipulation of the pathway to enhance the production of specific fumiquinazolines, including this compound, or to generate novel structural analogs.

Strategies for pathway engineering in fungal secondary metabolism include gene deletion, gene addition, and the creation of hybrid pathways. Heterologous expression of fungal BGCs in amenable host organisms, such as Aspergillus nidulans or Saccharomyces cerevisiae, can facilitate the study and manipulation of these pathways. While specific examples of pathway engineering directly targeting this compound production are not extensively detailed in the provided search results, the principles applied to related fungal alkaloids are relevant.

For instance, manipulating the expression levels of key biosynthetic genes (e.g., af12080, af12050, af12060, af12070) could potentially shunt metabolic flux towards the production of desired fumiquinazine congeners. Furthermore, domain swapping or engineering of NRPS modules and tailoring enzymes could lead to the synthesis of modified fumiquinazolines with altered structures or potentially improved properties. The monomodular nature and stereocontrol exerted by Af12050's C-domain, for example, make it a potential target for directed evolution or rational design to influence the stereochemistry of downstream products.

Chemical Synthesis and Derivatization Strategies for Fumiquinazoline E

Total Synthesis Approaches to Fumiquinazoline E and Related Alkaloids

Multi-Step Synthetic Sequences

The total synthesis of this compound and its related alkaloids typically involves multi-step synthetic sequences designed to assemble the complex molecular framework with control over stereochemistry. For example, a 14-step route was developed for the synthesis of (-)-fumiquinazolines C and E. acs.orgnih.gov These sequences often involve the coupling of amino acid precursors and subsequent cyclization reactions to form the core heterocyclic system. The synthesis of (-)-fumiquinazolines A, B, and I also utilized a 14-step sequence starting from protected amino acids and anthranilic acid. acs.orgnih.gov

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed cyclization reactions have proven to be a key strategic element in the synthesis of the fumiquinazoline core structure. In the synthesis of fumiquinazolines A, B, C, E, H, and I, a palladium-catalyzed cyclization was employed to form a crucial tricycle intermediate. acs.orgnih.gov Specifically, a Buchwald palladium-catalyzed cyclization of an iodo carbamate (B1207046) precursor was utilized to construct a key tricycle intermediate in the synthesis of chaetominine, a related alkaloid, which shares a common intermediate with fumiquinazolines A, B, C, and E. nih.gov This reaction provided the tricycle in a reported 64% yield. nih.gov

Ganesan-Mazurkiewicz Cyclization Applications

The Ganesan-Mazurkiewicz cyclization is another important reaction that has been applied in the total synthesis of fumiquinazoline alkaloids. This method, which involves a two-step sequence from linear diamides through isomerization of 4-imino-4H-3,1-benzoxazines to quinazolin-4-ones, has been used to complete the syntheses of fumiquinazolines A, B, and I. acs.orgnih.govresearchgate.net The application of this cyclization strategy contributes to the formation of the quinazoline (B50416) portion of the fumiquinazoline scaffold. acs.orgnih.gov

Biomimetic Synthetic Routes

Biomimetic synthetic routes aim to mimic the proposed biosynthetic pathways of natural products. While the detailed biosynthesis of this compound in fungi involves complex enzymatic transformations, studies on the biosynthesis of related fumiquinazolines, such as Fumiquinazoline F, provide insights into potential biomimetic approaches. ebi.ac.uk For instance, the enzymatic processing of Fumiquinazoline F involves oxidative and cyclization steps. ebi.ac.uk Understanding these natural processes can inspire synthetic strategies that utilize similar reaction types or intermediates to construct the fumiquinazoline core and its associated functionalities. The possible biosynthesis of related compounds might include oxidative coupling to form the imidazoindolone unit. researchgate.net

One-Pot Synthesis Methodologies

The development of one-pot synthesis methodologies for this compound and related compounds offers advantages in terms of efficiency and reduced waste. While specific one-pot routes solely for this compound are not extensively detailed in the provided snippets, the application of one-pot strategies has been explored in the context of generating fumiquinazoline analogs through combinatorial synthesis on solid phase. ebi.ac.uk This suggests that certain steps or sequences in the synthesis of the fumiquinazoline scaffold can be potentially combined into one-pot operations to streamline the synthetic process.

Combinatorial Synthesis for Analog Library Generation

Combinatorial synthesis approaches have been applied to generate libraries of fumiquinazoline analogs. This strategy allows for the rapid creation of a diverse set of compounds based on the fumiquinazoline scaffold, which can then be screened for various biological activities. One approach described involves the assembly of linear tripeptides containing a central anthranilate unit on a solid support. ebi.ac.uk These solid-phase-bound peptides are then subjected to dehydration and cyclative release to yield pyrazino[2,1-b]quinazoline-3,6-diones in high purity. ebi.ac.uk This methodology is readily adaptable to combinatorial synthesis, enabling the generation of small libraries of fumiquinazoline alkaloids. ebi.ac.uk

Solid-Phase Synthesis Techniques

Solid-phase synthesis has been successfully applied to the construction of fumiquinazoline alkaloids. An efficient four-step synthesis route, initially developed in solution phase, has been adapted for solid-phase synthesis. ebi.ac.uknih.govacs.orgcapes.gov.brresearchgate.netresearchgate.net This approach involves the assembly of linear tripeptides containing a central anthranilate unit on a solid support, such as the Wang resin. ebi.ac.uknih.govacs.orgcapes.gov.brresearchgate.netresearchgate.net Following the peptide assembly, the resin-bound intermediate undergoes dehydration and cyclative release, yielding the pyrazino[2,1-b]quinazoline-3,6-dione core in high purity. ebi.ac.uknih.govacs.orgcapes.gov.brresearchgate.netresearchgate.net This methodology has proven adaptable for the preparation of a small library of unnatural analogues through parallel synthesis on solid phase. ebi.ac.uknih.govacs.orgcapes.gov.brresearchgate.netresearchgate.net

Solution-Phase Parallel Synthesis

While solid-phase synthesis has demonstrated suitability for parallel synthesis of fumiquinazoline analogues, solution-phase approaches have also been explored for the synthesis of specific fumiquinazolines. Biomimetic total syntheses of certain fumiquinazolines, such as fumiquinazoline F, fumiquinazoline G, and fiscalin B, have been achieved in solution phase starting from tryptophan methyl ester. ebi.ac.ukebi.ac.uk A key step in this route involves the dehydration of an anthranilamide residue in a linear tripeptide to form a benzoxazine (B1645224) intermediate, which subsequently rearranges to the natural product via an amidine intermediate. ebi.ac.ukebi.ac.uk This dehydrative oxazine (B8389632) to quinazoline route is applicable to a range of N-acylanthranilamides. ebi.ac.ukebi.ac.uk Efficient multi-step solution-phase syntheses of fumiquinazolines, including a 14-step synthesis of (-)-fumiquinazoline E, have also been reported. ebi.ac.ukebi.ac.uk The adaptability of solution-phase methods allows for the synthesis of individual fumiquinazolines and provides a basis for potential parallel synthesis strategies, although the provided sources primarily highlight parallel synthesis in the context of solid support for library generation.

Regioselective and Stereoselective Synthetic Challenges

The synthesis of complex molecules like this compound inherently involves challenges related to controlling regioselectivity and stereoselectivity. Regioselectivity concerns the preferential formation of one structural isomer over others, while stereoselectivity relates to the preferential formation of one stereoisomer (enantiomer or diastereomer). numberanalytics.comchemistrydocs.com In the context of fumiquinazoline synthesis, controlling the relative and absolute configuration of multiple stereogenic centers within the fused ring system is crucial. Studies have explored different synthetic approaches to prepare specific enantiomers of quinazolinone alkaloids, highlighting the importance of stereochemical control. researchgate.net Regioselective transformations, such as regioselective N-acylation, are also critical steps in constructing the fumiquinazoline core and its derivatives. thieme-connect.de Achieving high levels of regioselectivity and stereoselectivity often requires careful selection of reaction conditions, reagents, and catalysts. numberanalytics.comchemistrydocs.commdpi.com

Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and functional groups within a molecule. Both one-dimensional and two-dimensional NMR experiments are essential for the complete assignment of signals and the establishment of connectivity.

One-dimensional 1H NMR spectroscopy provides information on the types of hydrogen atoms present, their chemical environments, and their relative numbers. The chemical shifts (δ) and coupling constants (J) observed in the 1H NMR spectrum are indicative of the hybridization state of the carbons to which hydrogens are attached, as well as the presence of neighboring protons uq.edu.au.

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in the 13C NMR spectrum are particularly useful for identifying different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, carbonyls, and aromatic carbons uq.edu.au. Analysis of 1H and 13C NMR data is the foundational step in elucidating the structure of Fumiquinazoline E uq.edu.au.

Two-dimensional NMR techniques provide correlation information that allows for the mapping of the molecule's structure. These experiments are critical for confirming assignments made from 1D NMR data and establishing connectivities between different parts of the molecule uq.edu.au.

gCOSY (Gradient Correlated Spectroscopy): gCOSY reveals correlations between coupled protons, indicating which protons are on adjacent carbon atoms. This helps in piecing together spin systems within the molecule uq.edu.au.

gHMQC (Gradient Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): gHMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals uq.edu.au.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): gHMBC experiments reveal long-range correlations between protons and carbons separated by two or three bonds. This is invaluable for connecting different fragments of the molecule and identifying quaternary carbons and carbonyl groups uq.edu.au.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): NOESY or ROESY experiments show spatial correlations between protons that are in close proximity in space, regardless of whether they are coupled. This information is crucial for determining the relative stereochemistry and conformation of the molecule uq.edu.aunih.gov. The substitution pattern of this compound can be confirmed by 2D NMR data, including HSQC, COSY, and HMBC uq.edu.au. NOESY has also been used to assign the configuration of related indole-diketopiperazine alkaloids nih.gov.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and structural subunits.

HRESI-MS is a technique that provides highly accurate mass measurements of the intact molecule, typically as protonated or deprotonated ions ([M+H]+ or [M-H]-). The accurate mass obtained from HRESI-MS allows for the precise determination of the elemental composition (molecular formula) of the compound uq.edu.aunih.gov. HRESI(+)MS data has been used to reveal a quasi-molecular ion ([M+H]+) indicative of a specific molecular formula for related compounds uq.edu.au. HRESI-MS is used for the structural annotation of chemical features, including secondary metabolites like this compound researchgate.netnih.gov.

While not explicitly detailed for this compound in the provided snippets, Electron Ionization Mass Spectrometry (EI MS) is a common technique that involves bombarding the molecule with electrons, causing it to fragment. The resulting fragmentation pattern can provide valuable information about the structural subunits and branching within the molecule. EI MS has been used in the identification of Aspergillus fumigatus mycotoxins d-nb.info.

ESI MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like this compound. It typically produces protonated or deprotonated molecular ions, similar to HRESI-MS, but may not always provide the same level of mass accuracy as HRESI-MS. ESI(±)MS data has been used in the analysis of related compounds uq.edu.au. LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), which often utilizes ESI, is a powerful method for the analysis and identification of fungal metabolites d-nb.info.

The combination of detailed NMR spectroscopic analysis and accurate mass determination by MS techniques is fundamental to the unambiguous structural characterization of this compound and other complex natural products uq.edu.aunih.gov.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for assigning the absolute configuration of chiral molecules. This compound, possessing multiple chiral centers, necessitates such methods to define its stereochemistry unequivocally.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light as a function of wavelength. Studies on fumiquinazoline-type alkaloids, including analogues of this compound, have utilized ECD spectroscopy. The experimental ECD spectra are typically compared with theoretically calculated ECD spectra for possible stereoisomers to assign the absolute configuration. This approach has been successfully applied to determine the absolute configurations of various fumiquinazoline-type alkaloids. thieme-connect.comacs.orgacs.orgmdpi.comfrontiersin.org

Optical Rotation (OR) Calculations and Measurements

Optical Rotation (OR) is another chiroptical property used in structural characterization. It measures the rotation of plane-polarized light as it passes through a chiral substance. While experimental measurement of optical rotation provides a value ([α]D), theoretical calculations of OR can be performed for different stereoisomers. Comparing the experimental OR value with calculated values can aid in the assignment of absolute configuration, particularly when combined with other spectroscopic data like ECD. acs.orgmoph.go.thresearchgate.netdrawellanalytical.commostwiedzy.pllibretexts.org This method has been employed in the structural elucidation of new fumiquinazoline alkaloids. acs.org

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis is the most definitive method for determining the solid-state structure, including the relative and absolute configurations, of crystalline compounds. If a suitable single crystal of this compound or one of its analogues can be obtained, X-ray crystallography can provide unambiguous structural information. This technique has been used to establish the absolute configurations of other fumiquinazoline-type alkaloids. thieme-connect.comacs.orgebi.ac.uknih.govoalib.comdntb.gov.ua The analysis of diffraction patterns allows for the precise determination of atomic positions in the crystal lattice, revealing the molecule's three-dimensional structure.

Analytical HPLC for Monitoring Biosynthetic and Synthetic Reactions

Analytical High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC is invaluable for monitoring both its biosynthesis in fungal cultures and its synthesis in the laboratory. acs.orgnih.govamazonaws.comscielo.brresearchgate.netcore.ac.uk By using appropriate stationary phases and mobile phases, this compound can be separated from other metabolites or reaction components. This allows researchers to track the progress of biosynthetic pathways or synthetic reaction sequences, identify intermediates, and assess the purity of the final product. nih.govscielo.brresearchgate.net Chiral-phase HPLC can also be employed to analyze the enantiomeric purity of this compound obtained through synthesis or isolation. nih.govamazonaws.com

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Antimicrobial Activity Studies

Fumiquinazoline alkaloids, including Fumiquinazoline E, have demonstrated promising antimicrobial properties against a range of pathogens. researchgate.net

Antibacterial Efficacy Against Gram-Positive Species (e.g., Bacillus subtilis, Staphylococcus aureus)

Research indicates that fumiquinazoline-related alkaloids exhibit antibacterial activity, particularly against Gram-positive bacteria. Several compounds in this class have shown relevant activity against tested Gram-positive bacterial species, with Minimum Inhibitory Concentration (MIC) values generally ranging from 12.5 to 77 µM. researchgate.net For instance, crude extracts containing fumiquinazoline compounds have shown high antibacterial activity against Bacillus subtilis and Staphylococcus aureus. scielo.org.mx Specific fumiquinazoline compounds, such as fumiquinazoline D and F, have also exhibited activity against Bacillus subtilis and Staphylococcus aureus. scielo.org.mx Some fumiquinazoline-related alkaloids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). sciforum.net

Antifungal Properties (e.g., against Fusarium verticillioides)

Fumiquinazoline alkaloids have also been investigated for their antifungal properties. Fumiquinazolines A-G, a group that includes this compound, have shown antifungal activity. researchgate.net While some studies on related compounds or extracts have shown activity against fungi like Candida albicans, specific data detailing the antifungal efficacy of this compound against Fusarium verticillioides is less extensively reported in the provided search results. scielo.org.mx However, the broader class of fumiquinazolines is recognized for its antifungal potential. researchgate.net

Antiviral Properties

Studies have explored the antiviral potential of fumiquinazoline-related compounds. Some alkaloids in this class, such as neosartoryadins A and B, have shown anti-influenza activity against influenza virus A (H1N1). researchgate.net While the provided information mentions antiviral properties within the fumiquinazoline class, specific details regarding the antiviral activity of this compound itself are limited in the search results. researchgate.netrsc.org

Inhibition of Bacterial Biofilm Formation

Fumiquinazoline-related alkaloids have shown potential as anti-biofilm agents. researchgate.netsciforum.netmdpi.com Some derivatives have demonstrated promising results in inhibiting bacterial biofilm formation in crystal violet assays. researchgate.net This suggests that these compounds may help combat antimicrobial resistance mechanisms related to biofilm structures. sciforum.netmdpi.com

Efflux Pump Inhibition Mechanisms

Overexpression of efflux pumps is a common mechanism of drug resistance in bacteria. sciforum.netmdpi.com Research using the ethidium (B1194527) bromide accumulation assay has indicated that some fumiquinazoline-related alkaloids have the capacity to inhibit bacterial efflux pumps. researchgate.netsciforum.netmdpi.com This suggests a potential mechanism by which these compounds could enhance the effectiveness of existing antibiotics by preventing their expulsion from bacterial cells. sciforum.netmdpi.comnih.gov

In Vitro Anticancer and Cytotoxicity Research

Fumiquinazoline alkaloids have also been investigated for their anticancer and cytotoxic properties in vitro. Fumiquinazolines are described as antitumor compounds with moderate cytotoxicity. nih.govnih.gov Some fumiquinazoline derivatives have displayed cytotoxicity against human tumor cell lines. rsc.org For instance, fumiquinazoline F and fumiquinazoline D have shown high cytotoxic activity in crude extracts. scielo.org.mx Another study on alkaloids from Aspergillus fumigatus found that ent-fumiquinazoline J selectively inhibited the proliferation of human hepatoma HepG2 cells with negligible toxicity to normal cells and induced apoptosis and paraptosis in HepG2 cells. nih.gov While this compound is mentioned in the context of fumiquinazoline's general cytotoxicity, specific detailed research findings solely focused on the in vitro anticancer or cytotoxic mechanisms of this compound were not prominently featured in the provided search results. rsc.org

Data Tables

Based on the available information, a summary of some reported antimicrobial activities of fumiquinazoline-related compounds (which may include this compound or related structures) is presented below. Specific MIC or IC50 values for this compound alone were not consistently available across all categories in the search results.

| Biological Activity | Target Organism(s) | Relevant Findings (Examples) | Source |

| Antibacterial Activity | Bacillus subtilis, Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE) | Activity reported, MIC values typically 12.5-77 µM against Gram-positive bacteria. researchgate.net High activity of crude extracts. scielo.org.mx | researchgate.netscielo.org.mxsciforum.net |

| Antifungal Activity | Fusarium verticillioides, Candida albicans | Fumiquinazolines A-G show antifungal activity. researchgate.net Activity against C. albicans reported for some related compounds/extracts. scielo.org.mx | researchgate.netscielo.org.mx |

| Antiviral Activity | Influenza A virus (H1N1) | Some related alkaloids show anti-influenza activity. researchgate.netrsc.org | researchgate.netrsc.org |

| Bacterial Biofilm Inhibition | Not specified for this compound, but for related alkaloids | Promising anti-biofilm potential observed for some derivatives. researchgate.net | researchgate.netsciforum.netmdpi.com |

| Efflux Pump Inhibition | Not specified for this compound, but for related alkaloids | Capacity to inhibit bacterial efflux pumps indicated by ethidium bromide accumulation assay. researchgate.netsciforum.netmdpi.com | researchgate.netsciforum.netmdpi.com |

| Cytotoxicity | P-388 cells, HepG2 cells, MDA-MB-231, SW620, MGC-803, HO8910 | Moderate cytotoxicity reported for fumiquinazolines in general. nih.govnih.gov Specific derivatives show activity against various cancer cell lines. rsc.orgnih.gov | scielo.org.mxrsc.orgnih.govnih.govrsc.orgnih.gov |

Inhibition of Cancer Cell Line Proliferation (e.g., P388, HL60, BEL-7402, A-549, tsFT210)

Fumiquinazoline alkaloids have demonstrated inhibitory effects on the proliferation of several cancer cell lines. Studies have shown that certain fumiquinazolines, such as Fumiquinazoline C, effectively inhibited the proliferation of BEL-7402, A-549, P388, and HL60 cells. researchgate.netnih.gov Additionally, some fumiquinazolines, including Fumiquinazoline J, have shown substantial inhibitory activity on the proliferation of mouse CDC2-mutant (tsFT210) cells. researchgate.netencyclopedia.pub Fumiquinazoline J, isolated from the marine-derived fungal strain Aspergillus fumigatus H1-04, exhibited cytotoxic activities against tsFT210, P388, HL-60, A549, and BEL-7402 cell lines. researchgate.net While this compound itself is mentioned as a fumiquinazoline alkaloid, specific detailed data on its direct inhibitory activity against these particular cancer cell lines in the provided search results are limited compared to other fumiquinazolines like Fumiquinazoline C or J. However, the general class of fumiquinazolines has shown activity against these lines. researchgate.netencyclopedia.pub

Mechanistic Pathways of Cellular Apoptosis or Growth Arrest

Research into the mechanisms by which fumiquinazolines exert their effects on cancer cells suggests the induction of apoptosis and cell cycle arrest. For example, ent-fumiquinazoline J has been shown to induce apoptosis and cell cycle arrest in human hepatoma HepG2 cells. Treatment with ent-fumiquinazoline J led to a significant increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase. nih.gov Furthermore, ent-fumiquinazoline J induced PARP cleavage in HepG2 cells, indicating the activation of apoptotic pathways. nih.gov Activation of MAPK pathways, specifically phosphorylation of p38 and ERK, was also observed in HepG2 cells treated with ent-fumiquinazoline J, potentially contributing to the induction of apoptosis and paraptosis. nih.gov While these findings are specific to ent-fumiquinazoline J, they provide insight into potential mechanisms shared by other fumiquinazoline alkaloids. The induction of apoptosis often involves the activation of caspases and cleavage of proteins like PARP, while cell cycle arrest can occur at different phases, such as G0/G1 or G2/M, preventing uncontrolled cell division. frontiersin.orgmdpi.comijbs.com

Data Table: Effects of Selected Fumiquinazolines on Cancer Cell Proliferation

| Compound | Cell Line | Activity | Reference |

| Fumiquinazoline C | BEL-7402 | Effective inhibition of proliferation | researchgate.netnih.gov |

| Fumiquinazoline C | A-549 | Effective inhibition of proliferation | researchgate.netnih.gov |

| Fumiquinazoline C | P388 | Effective inhibition of proliferation | researchgate.netnih.gov |

| Fumiquinazoline C | HL60 | Effective inhibition of proliferation | researchgate.netnih.gov |

| Fumiquinazoline J | tsFT210 | Substantial inhibitory activity | researchgate.netencyclopedia.pub |

| Fumiquinazoline J | P388 | Cytotoxic activity | researchgate.net |

| Fumiquinazoline J | HL-60 | Cytotoxic activity | researchgate.net |

| Fumiquinazoline J | A549 | Cytotoxic activity | researchgate.net |

| Fumiquinazoline J | BEL-7402 | Cytotoxic activity | researchgate.net |

| ent-Fumiquinazoline J | HepG2 | Inhibitory effects on cell proliferation | nih.gov |

Research on Metabolic Regulation and Antidiabetic Potential

Fumiquinazoline alkaloids, including this compound, have been investigated for their potential in metabolic regulation, particularly concerning antidiabetic properties.

Triglyceride-Promoting Activity in Adipocyte Models (e.g., 3T3-L1 cells)

Several fumiquinazoline alkaloids have been evaluated for their ability to promote triglyceride accumulation in adipocyte models, such as 3T3-L1 cells. This activity is relevant to the differentiation of adipocytes and insulin (B600854) sensitivity. Studies have shown that scequinadolines D, E, and J, which are fumiquinazoline alkaloids, were found to promote triglyceride accumulation in 3T3-L1 cells. researchgate.netnih.govkeyanzhidian.com Scequinadoline D demonstrated potent activity in this regard, with an EC50 value of 0.27 ± 0.03 μM. researchgate.netnih.govkeyanzhidian.com this compound (scequinadoline E) also promoted triglyceride accumulation in these cells. researchgate.netnih.govkeyanzhidian.com This suggests that these compounds may enhance insulin sensitivity by targeting adipocytes and promoting lipid storage. researchgate.netnih.gov

Data Table: Triglyceride-Promoting Activity in 3T3-L1 Cells

| Compound | Activity | EC50 (μM) | Reference |

| Scequinadoline D | Promotes triglyceride accumulation | 0.27 ± 0.03 | researchgate.netnih.govkeyanzhidian.com |

| Scequinadoline E | Promotes triglyceride accumulation | Not specified | researchgate.netnih.govkeyanzhidian.com |

| Scequinadoline J | Promotes triglyceride accumulation | Not specified | researchgate.netnih.govkeyanzhidian.com |

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

The mechanism underlying the triglyceride-promoting activity of some fumiquinazolines in adipocytes appears to involve the activation of the PPARγ pathway. Quantitative polymerase chain reaction experiments suggested that scequinadoline D acts through the activation of the PPARγ pathway. researchgate.netnih.govkeyanzhidian.com PPARγ is a key transcription factor involved in adipocyte differentiation and insulin sensitivity. researchgate.netresearchgate.netacs.org Activation of PPARγ can lead to enhanced sensitivity to insulin. researchgate.netresearchgate.net The triglyceride-promoting efficacy of scequinadoline D could be blocked by a PPARγ antagonist, further supporting the involvement of this pathway. researchgate.netnih.govkeyanzhidian.com While direct evidence for this compound specifically activating PPARγ is not explicitly detailed in the provided results, its structural similarity to scequinadoline D and its similar activity in promoting triglyceride accumulation suggest a potential involvement of the PPARγ pathway.

Modulation of Gene Expression (e.g., AMPKα, C/EBPα, LXRα, SCD-1, FABP4 mRNA)

Activation of the PPARγ pathway by fumiquinazolines like scequinadoline D is associated with the modulation of the expression of several genes involved in adipogenesis and lipid metabolism. Scequinadoline D stimulated the mRNA expression of PPARγ, AMPKα, C/EBPα, LXRα, SCD-1, and FABP4. researchgate.netnih.govkeyanzhidian.comfrontiersin.org

PPARγ: A master regulator of adipogenesis and insulin sensitivity. researchgate.netresearchgate.netacs.org

AMPKα: Involved in energy metabolism. researchgate.netnih.govkeyanzhidian.com

C/EBPα: A transcription factor that cooperates with PPARγ to promote adipocyte differentiation. researchgate.netnih.govkeyanzhidian.com

LXRα: Liver X receptor alpha, involved in cholesterol and fatty acid metabolism. researchgate.netnih.govkeyanzhidian.comfrontiersin.org Activation of LXR can promote triglyceride accumulation. frontiersin.org

SCD-1: Stearoyl-CoA desaturase 1, an enzyme involved in fatty acid synthesis. researchgate.netnih.govkeyanzhidian.comnih.gov

FABP4: Fatty acid-binding protein 4, also known as aP2, involved in fatty acid transport and metabolism in adipocytes. researchgate.netnih.govkeyanzhidian.comnih.govnih.govresearchgate.net

The stimulation of these genes by scequinadoline D indicates that it enhances sensitivity to insulin by activating genes involved in adipogenesis and lipid metabolism, positioning it as a potential candidate for type 2 diabetes treatment. researchgate.netnih.govkeyanzhidian.com Given the observed triglyceride-promoting activity of this compound, it is plausible that it may also influence the expression of some of these genes, although specific data for this compound were not detailed in the search results.

Data Table: Gene Expression Modulation by Scequinadoline D

| Gene Symbol | Role | Modulation by Scequinadoline D | Reference |

| PPARγ | Adipogenesis, Insulin Sensitivity | Stimulated mRNA expression | researchgate.netnih.govkeyanzhidian.com |

| AMPKα | Energy Metabolism | Stimulated mRNA expression | researchgate.netnih.govkeyanzhidian.com |

| C/EBPα | Adipocyte Differentiation | Stimulated mRNA expression | researchgate.netnih.govkeyanzhidian.com |

| LXRα | Cholesterol and Fatty Acid Metabolism | Stimulated mRNA expression | researchgate.netnih.govkeyanzhidian.comfrontiersin.org |

| SCD-1 | Fatty Acid Synthesis | Stimulated mRNA expression | researchgate.netnih.govkeyanzhidian.comnih.gov |

| FABP4 | Fatty Acid Transport and Metabolism in Adipocytes | Stimulated mRNA expression | researchgate.netnih.govkeyanzhidian.comnih.govnih.govresearchgate.net |

Neuroprotective Effects in Experimental Models

Research has also explored the potential neuroprotective effects of fumiquinazoline alkaloids in experimental models. While information specifically on this compound's neuroprotective activity is limited in the provided results, related fumiquinazolines and synthetic quinazolinone derivatives have shown such effects.

New quinazolinone derivatives synthesized from marine-derived alkaloids, including Fumiquinazoline G, have been evaluated for neuroprotective effects in rotenone-damaged human neuroblastoma SH-SY5Y cells. mdpi.comnih.govmdpi.com Some of these synthesized compounds showed protection against rotenone-induced cell death. mdpi.com For instance, Fumiquinazoline G itself demonstrated antitumor activity, and the study on its derivatives suggests the potential for related compounds to exhibit neuroprotective properties. mdpi.commdpi.com Fiscalins, which are structurally related to fumiquinazolines, have also been reported to have neuroprotective properties. nih.gov These findings indicate that the fumiquinazoline scaffold holds potential for the development of agents with neuroprotective effects, warranting further investigation into specific compounds like this compound. Experimental models for evaluating neuroprotective effects often involve inducing cellular damage using toxins like rotenone (B1679576) or MPP+ in neuronal cell cultures. mdpi.comnih.govnih.gov

Antimalarial Activity Assessment

Research into the antimalarial activity of this compound specifically is limited in the available literature. While synthetic analogues of pyrazino[1,2-b]quinazoline-3,6-diones, a class that includes fumiquinazolines, have shown potential antimalarial activity up.ptunl.pt, and synthetic fumiquinazoline analogues have been explored as potential antimalarial agents researchgate.net, direct research findings detailing the antimalarial activity of this compound were not prominently found in the reviewed sources. One source lists this compound as possessing anti-tumor activity, alongside several other fumiquinazolines nih.gov.

Antioxidant Activity in Research Settings

Cardiovascular Effects in Non-Human Organism Models (e.g., Zebrafish)

Investigations into the cardiovascular effects of this compound in non-human organism models, such as zebrafish, are not extensively documented in the provided search results. While studies have examined the cardiovascular effects of other alkaloids isolated from marine-derived fungi, such as Fumiquinazoline Q and protuboxepin E from Penicillium expansum Y32, in zebrafish models, these studies primarily report findings for those specific compounds mdpi.comrsc.orgsemanticscholar.orgnih.govmdpi.comscispace.comnih.govnih.gov. The reported cardiovascular effects in these studies, such as the mitigation of bradycardia and vasculogenetic activity, are attributed to compounds other than this compound. One source mentions this compound exhibiting cytotoxicity against P-388 cells rsc.org, which is not a cardiovascular effect in zebrafish.

Mitigation of Bradycardia

Specific research demonstrating the mitigation of bradycardia by this compound in non-human organism models like zebrafish was not found in the reviewed literature. Studies reporting the mitigation of astemizole-induced bradycardia in zebrafish have focused on other compounds, such as Fumiquinazoline Q and other alkaloids from Penicillium expansum Y32 mdpi.comrsc.orgnih.govmdpi.comscispace.comnih.gov.

Vasculogenetic Activity

Detailed research findings specifically on the vasculogenetic activity of this compound in models such as zebrafish were not identified in the search results. Vasculogenetic effects, including the promotion of vessel growth, have been reported for other related compounds, notably Fumiquinazoline Q, in zebrafish models mdpi.comrsc.orgsemanticscholar.orgmdpi.comnih.govnih.gov.

Structure Activity Relationship Sar Investigations of Fumiquinazoline E Derivatives and Analogs

Impact of Structural Modifications on Antimicrobial Efficacy

Structural modifications to the fumiquinazoline scaffold have been explored to understand their impact on antimicrobial activity. Studies on synthetic derivatives related to fumiquinazolines have revealed promising antibacterial profiles. nih.govmdpi.com For instance, a dichlorinated alkaloid derivative demonstrated activity against both sensitive and resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 4 and 8 µg/mL, respectively. nih.gov

Comparisons between fluorinated derivatives have also provided insights into SAR. For example, in a study comparing fluorinated derivatives 12a and 12b, compound 12b exhibited a lower MIC value against Enterococcus faecalis B3/101 and S. aureus ATCC compared to 12a. mdpi.com While the MIC value against S. aureus 66/1 was the same for both compounds, 12b led to a more pronounced reduction in bacterial count. mdpi.com

Naturally occurring fumiquinazolines, such as Fumiquinazoline F and Fumiquinazoline G, have shown potential as antifungal agents, demonstrating activity against several phytopathogenic fungi with MIC values ranging from 12.5 to 25 μg/mL. nih.govmdpi.com Neofiscalin A, another related alkaloid, has exhibited activity against Gram-positive bacteria, including sensitive and methicillin-resistant strains of S. aureus and vancomycin-resistant strains of E. faecalis, with MIC values of 8 µg/mL. nih.govsemanticscholar.org

The introduction of halogen atoms appears to influence antibacterial activity, although the specific position and type of halogen are critical. While some halogenated derivatives showed promising activity, others did not exhibit relevant antibacterial effects. mdpi.comrsc.org

Data on the antimicrobial activity of selected fumiquinazoline derivatives:

| Compound | Modification/Description | S. aureus (Sensitive) MIC (µg/mL) | S. aureus (Resistant) MIC (µg/mL) | E. faecalis (Resistant) MIC (µg/mL) | Antifungal Activity |

| Dichlorinated Alkaloid 4 nih.gov | Dichlorinated derivative | 4 | 8 | Not specified | Not specified |

| Fluorinated Derivative 12a mdpi.com | Fluorinated derivative | Higher than 12b | Same as 12b | Higher than 12b | Not specified |

| Fluorinated Derivative 12b mdpi.com | Fluorinated derivative | Lower than 12a | Same as 12a | Lower than 12a | Not specified |

| Fumiquinazoline F nih.govmdpi.com | Natural product | Not specified | Not specified | Not specified | Active (12.5-50 µg/mL) mdpi.com |

| Fumiquinazoline G nih.govnih.govmdpi.com | Natural product | 1.56, 0.78 nih.gov | Not specified | Not specified | Active (12.5-25 µg/mL) nih.gov |

| Neofiscalin A nih.govsemanticscholar.org | Natural product | 8 nih.gov | 8 nih.gov | 8 nih.gov | Not specified |

Influence of Substituent Variations on Cytotoxic Potential

Detailed SAR analysis for cytotoxic activity has been reported for Fumiquinazoline G and related derivatives. mdpi.com These studies indicate that the configurations at specific stereocenters, such as C-1 and C-4, have a strong influence on antitumor activity. mdpi.com For instance, Fumiquinazoline G, possessing R-configurations at C-1 and C-4, demonstrated potent antitumor effects against NCI-H460, BxPC3, and PANC1 cell lines. mdpi.com Analogs with different configurations at these positions showed varied activity, highlighting the importance of stereochemistry in determining cytotoxic potential. mdpi.com

Specific substituent effects on the quinazoline (B50416) scaffold have also been investigated in related compounds. For example, studies on 4-aminoquinazoline derivatives have shown that the introduction of certain moieties, such as 4-amino-3,4-dimethoxyphenyl or 2,4,6-trichlorophenyl groups, can enhance anticancer activity against cell lines like MCF-7. srce.hr While these studies are on related quinazoline structures, they underscore the general principle that substituent variations significantly impact cytotoxic effects.

Correlation between Structural Features and Metabolic Pathway Modulation

Research into fumiquinazolines has touched upon metabolic aspects, particularly concerning their biosynthesis. Fumiquinazolines are nonribosomally assembled from amino acids such as tryptophan, alanine (B10760859), and anthranilic acid. ebi.ac.ukresearchgate.net The biosynthesis involves complex enzymatic transformations, including oxidative annulation sequences that increase scaffold complexity. ebi.ac.uk For example, the flavoprotein Af12070 in Aspergillus fumigatus converts Fumiquinazoline A to Fumiquinazoline C through a process that likely involves the formation of a transient imine within the pyrazinone ring. ebi.ac.uk

While the metabolic pathways involved in the production of fumiquinazolines are being elucidated, detailed structure-activity relationships specifically correlating structural features of Fumiquinazoline E or its derivatives with the modulation of metabolic pathways in target organisms (e.g., pathogens or cancer cells) are less extensively documented in the provided search results. Some studies broadly mention the enrichment of metabolic pathways like alanine, aspartate, and glutamate (B1630785) metabolism in the context of quinazoline alkaloid biosynthesis, but a direct SAR linking specific structural changes to the modulation of these pathways in other organisms is not clearly established. researchgate.net

Stereochemical Implications for Biological Activity

Stereochemistry plays a crucial role in the biological activity of fumiquinazolines and their derivatives. The specific three-dimensional arrangement of atoms at chiral centers can significantly influence binding to biological targets and subsequent effects.

Studies on the cytotoxic activity of fumiquinazoline derivatives have highlighted the importance of stereochemistry at positions like C-1 and C-4. mdpi.com Differences in configuration at these centers can lead to notable variations in antitumor potency against various cancer cell lines. mdpi.com For instance, compounds with specific R-configurations at C-1 and C-4 showed stronger antitumor effects compared to their enantiomers or diastereomers. mdpi.com

In the context of antibacterial activity, investigations into enantiomeric pairs of synthetic fumiquinazoline-related compounds have demonstrated that activity can reside predominantly in a single enantiomer. semanticscholar.orgrsc.org For a specific compound (compound 26), the (-)-enantiomer exhibited antibacterial activity against S. aureus, while the (+)-enantiomer was inactive, clearly indicating that stereochemistry is vital for this activity. semanticscholar.orgrsc.org

Furthermore, stereochemical centers can influence the regiochemistry of enzymatic reactions during biosynthesis, which in turn affects the final structure and potentially the biological activity of the resulting fumiquinazoline analog. ebi.ac.uk An example is the processing of a Fumiquinazoline A diastereomer (2'-epi-FQA) by the enzyme Af12070, which leads to a different cyclization product compared to the processing of Fumiquinazoline A, illustrating the sensitivity of biosynthetic pathways to remote stereochemical differences. ebi.ac.uk

The complex fused ring systems and multiple stereocenters present in fumiquinazolines contribute to their diverse biological profiles, and understanding the precise stereochemical requirements is essential for the rational design of more potent and selective derivatives. researchgate.net

Future Directions in Fumiquinazoline E Research

Discovery of Novel Biosynthetic Enzymes and Pathways

Understanding the biosynthesis of fumiquinazoline E is crucial for potentially engineering its production or creating analogs. Research has begun to identify key enzymes involved in the biosynthesis of related fumiquinazolines. For instance, studies on Aspergillus fumigatus have identified non-ribosomal peptide synthetases (NRPS) and flavoproteins involved in the assembly of fumiquinazoline core structures like fumiquinazoline F (FQF) and fumiquinazoline A (FQA). acs.orgnih.govebi.ac.uk The trimodular NRPS Af12080 is predicted to assemble FQF. ebi.ac.uk Subsequent enzymes, Af12060 and Af12050, work in tandem for oxidative annulation to yield FQA. acs.orgnih.govebi.ac.uk The flavoprotein Af12070 is involved in converting FQA to fumiquinazoline C (FQC). acs.orgnih.gov

Future directions in this area will likely focus on identifying the specific enzymes and intermediates that lead to the unique structural features of this compound within the broader fumiquinazoline biosynthetic network. This could involve gene knockout studies, heterologous expression of gene clusters, and in vitro enzymatic assays to characterize the function of individual enzymes. researchgate.netmdpi.com Discovering novel enzymes involved in specific cyclization or modification steps unique to this compound will be a key objective.

Chemoenzymatic Synthesis and Biocatalysis Applications

The complex architecture of this compound makes its chemical synthesis challenging. Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a promising route for efficient and sustainable production. mdpi.combiorxiv.org While general strategies for synthesizing the pyrazino[2,1-b]quinazoline-3,6-dione core of fumiquinazolines have been explored, including microwave-assisted methods and one-pot reactions, specific chemoenzymatic approaches for this compound are an area for future development. scielo.brnih.govresearchgate.netnih.gov

Future research will aim to leverage identified biosynthetic enzymes or engineered biocatalysts to perform specific steps in the synthesis of this compound or its analogs. dntb.gov.uanorthwestern.edu This could involve using enzymes for stereoselective cyclizations, oxidations, or functionalizations that are difficult to achieve with traditional chemical methods. The goal is to develop more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.com

Advanced Mechanistic Studies at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for evaluating its therapeutic potential. While some studies have investigated the biological activities of fumiquinazoline-related alkaloids, including antibacterial and anti-biofilm properties, the detailed molecular targets and interaction mechanisms of this compound require further investigation. sciforum.netsemanticscholar.org

Future research will likely employ advanced biochemical and biophysical techniques to identify the specific proteins or pathways that interact with this compound. This could involve techniques such as target pulldown assays, surface plasmon resonance, and detailed enzyme kinetics studies if enzymatic targets are identified. Structural biology techniques like X-ray crystallography or cryo-electron microscopy could provide insights into the binding modes of this compound with its targets at the molecular level. uff.bramazon.comkallipos.grgoogle.com

Development of High-Throughput Screening Assays for Biological Activities

Identifying and characterizing the biological activities of natural products like this compound often relies on efficient screening methods. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against specific biological targets or pathways. mdpi.comevotec.combmglabtech.comnih.gov While general screening methods for antimicrobial and cytotoxic activities have been applied to fumiquinazoline-related compounds, developing specific HTS assays for this compound is an important future direction. sciforum.netscielo.org.mx

Future efforts will focus on developing miniaturized, cell-based, or biochemical assays tailored to detect specific activities of this compound, such as inhibition of particular enzymes or modulation of specific cellular processes. mdpi.comevotec.comnih.govescholarship.org These assays will be crucial for identifying potential therapeutic applications and for screening libraries of this compound analogs to discover compounds with improved activity or specificity.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are powerful tools for understanding structure-activity relationships (SAR) and guiding the design of new compounds. amazon.comkallipos.grgoogle.comnih.gov These methods can predict how modifications to the chemical structure of this compound might affect its biological activity and interaction with potential targets. srmist.edu.inscienceforecastoa.comnih.gov

Future research will utilize computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to explore the SAR of this compound and its potential analogs. nih.govsrmist.edu.inscienceforecastoa.comnih.gov These studies can help prioritize which analogs to synthesize and test experimentally, accelerating the discovery of compounds with enhanced properties. Computational modeling can also provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules.

Q & A

Basic: What methods are used for the structural elucidation of Fumiquinazoline E?

Answer: Structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR data should include detailed peak assignments (δ values, multiplicity, coupling constants) cross-referenced with predicted molecular fragments. Tabulate spectral data in a standardized format (e.g., Table 1: ¹H NMR peaks at δ 2.35–3.80 ppm corresponding to quinazoline ring protons) to ensure reproducibility .

Basic: How is this compound isolated from natural sources, and what purity thresholds are required for research use?

Answer: Isolation involves solvent extraction (e.g., ethyl acetate for fungal metabolites), followed by chromatographic techniques (HPLC, flash chromatography). Purity thresholds (>95%) are validated via HPLC-UV/HRMS. Document solvent systems (e.g., hexane:ethyl acetate gradients) and retention times in supplementary materials to enable replication. Include raw chromatographic data (peak area percentages, baseline resolution criteria) in appendices .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in assay conditions (cell lines, incubation times), compound stability, or impurity profiles. To address this:

- Conduct comparative studies using standardized protocols (e.g., MTT assay with identical cell lines and serum concentrations).

- Include negative controls (solvent-only) and validate compound stability via LC-MS during assays.

- Cross-reference findings with prior studies in a discussion section, highlighting methodological variables (e.g., "Smith et al. (2020) used 48-hour incubation vs. our 72-hour protocol, potentially affecting metabolic activity" ).

Advanced: What experimental design frameworks (e.g., FINER, PICO) are suitable for optimizing this compound’s synthesis?

Answer: Apply the FINER criteria to evaluate feasibility:

- Feasible : Scale (mg vs. gram quantities), solvent availability.

- Novel : Compare yields with existing routes (e.g., solid-phase vs. solution-phase synthesis).

- Relevant : Impact on downstream pharmacological testing.

For PICO : - Population : Reaction conditions (temperature, catalysts).

- Intervention : Alternative protecting groups.

- Comparison : Yield/purity vs. established methods.

- Outcome : Optimized synthesis protocol. Tabulate variables (e.g., Table 2: Catalyst screening results) .

Basic: What in vitro models are commonly used to study this compound’s pharmacological mechanisms?

Answer: Standard models include:

- Antimicrobial assays : MIC determinations against Staphylococcus aureus (ATCC 25923) using broth microdilution.

- Cytotoxicity : Human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity). Report raw data (absorbance/fluorescence readings) and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced: How can researchers address gaps in the biosynthetic pathway understanding of this compound?

Answer: Use multi-omics approaches :

Genomic : Identify putative gene clusters in producing fungi via BLASTp comparisons with known quinazoline synthases.

Metabolomic : Track isotopic labeling (¹³C-glucose) to map precursor incorporation.

CRISPR-Cas9 : Knock out candidate genes to confirm functional roles.

Present pathway hypotheses as flowcharts and validate with knockout strain metabolite profiles .

Basic: What statistical methods are recommended for analyzing this compound’s dose-response relationships?

Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations. Include:

- Quality controls : R² values >0.95.

- Error bars : SEM from triplicate experiments.

- Statistical tests : Compare curves via extra sum-of-squares F-test. Example table: "IC₅₀ values across cell lines: MCF-7 = 12.3 ± 1.2 μM (95% CI: 10.1–14.5)" .

Advanced: How should researchers design studies to investigate this compound’s potential synergies with existing therapeutics?

Answer: Apply Chou-Talalay combination index (CI) method :

- Experimental design : Fixed-ratio drug combinations (e.g., 1:1, 1:2).

- Data analysis : Calculate CI values using CompuSyn software.

- Interpretation : CI < 1 = synergy; CI = 1 = additive; CI > 1 = antagonism.

Include isobolograms and dose-reduction heatmaps in results. Discuss clinical relevance (e.g., "Synergy with doxorubicin suggests reduced cardiotoxicity risk") .

Basic: What are the ethical considerations for in vivo studies involving this compound?

Answer: Follow institutional guidelines (IACUC approval) for:

- Animal models : Species-specific dosing (e.g., murine LD₅₀ extrapolation from in vitro data).

- Endpoint criteria : Humane euthanasia protocols (e.g., CO₂ asphyxiation).

- Data transparency : Report attrition rates and adverse events in supplementary materials .

Advanced: How can researchers ensure reproducibility in this compound studies?

Answer: Adopt FAIR principles :

- Findable : Deposit raw spectral data in repositories (e.g., Zenodo).

- Accessible : Share synthetic protocols via protocols.io .

- Interoperable : Use standardized units (μM, % yield).

- Reusable : Publish negative results (e.g., failed crystallization attempts). Reference prior studies explicitly (e.g., "Our HPLC conditions match Jones et al. (2023) to minimize variability") .

Key Tables for Methodological Reference

| Table 1 : NMR Data for this compound (δ in ppm) |

|---|

| Proton |

| Quinazoline H-3 |

| Methoxy group |

| Table 2 : Bioactivity Comparison Across Studies |

|---|

| Study |

| Zhang et al. (2022) |

| Current Study |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.